molecular formula C18H15N3O2 B3253032 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 221025-37-2

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No. B3253032
CAS RN: 221025-37-2
M. Wt: 305.3 g/mol
InChI Key: SYAKZEXRPVIUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoquinoxalines are a class of fused N-heterocyclic compounds . They are part of the larger quinoxaline family, which are important in various research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

Quinoxalines can be synthesized through various methods . One common method involves new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .


Molecular Structure Analysis

The imidazo[1,5-a]quinoline moiety is an important class of fused N-heterocyclic compounds . Many drugs contain these moieties at their cores .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions . For example, they can undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .

Mechanism of Action

While the specific mechanism of action for “5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one” is not available, compounds in the imidazoquinoline family are known to have various biological properties .

Future Directions

Imidazoquinolines have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]imidazo[1,5-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-14-8-6-13(7-9-14)11-20-15-4-2-3-5-16(15)21-12-19-10-17(21)18(20)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAKZEXRPVIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C=NC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 2
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 5
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 6
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.